molecular formula C10H12O2 B12112830 3-Methoxycinnamyl Alcohol

3-Methoxycinnamyl Alcohol

Cat. No.: B12112830
M. Wt: 164.20 g/mol
InChI Key: RPRVKNAZCFODRM-HWKANZROSA-N
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Description

3-(3-Methoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H12O2. It is a derivative of cinnamyl alcohol, where the phenyl ring is substituted with a methoxy group at the meta position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Methoxyphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with allyl bromide in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

In industrial settings, the production of 3-(3-methoxyphenyl)prop-2-en-1-ol often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, employing continuous flow reactors and advanced purification techniques like distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-Methoxyphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential antioxidant properties and its role in various biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound may also modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)prop-2-en-1-ol
  • 3-(3-Hydroxyphenyl)prop-2-en-1-ol
  • 3-(3-Methoxyphenyl)prop-2-yn-1-ol

Uniqueness

3-(3-Methoxyphenyl)prop-2-en-1-ol is unique due to the position of the methoxy group on the phenyl ring, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different antioxidant and therapeutic properties, making it a valuable compound for various applications .

Biological Activity

3-Methoxycinnamyl alcohol, a phenolic compound derived from cinnamic acid, is recognized for its diverse biological activities. It is primarily studied for its potential applications in dermatology, pharmacology, and as a flavoring agent. This article provides an in-depth exploration of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₈H₁₈O₃
  • Molecular Weight : 286.34 g/mol
  • IUPAC Name : 3-methoxy-3-phenylprop-2-en-1-ol

This compound features a methoxy group (-OCH₃) attached to the aromatic ring, influencing its solubility and reactivity.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. For instance:

  • Research Findings : In vitro assays demonstrated that this compound effectively inhibited lipid peroxidation in rat liver microsomes, suggesting its potential as a protective agent against oxidative damage .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, which could be beneficial in treating inflammatory skin conditions.

  • Case Study : A study involving human keratinocytes showed that treatment with this compound reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating a potential therapeutic role in inflammatory skin diseases .

3. Sensitization Potential

Research has also focused on the sensitization potential of this compound. It acts as a prohapten, which means it can be metabolized to reactive species that may induce sensitization.

  • Findings from LLNA : In the murine local lymph node assay (LLNA), it was found that while this compound itself is non-sensitizing, its metabolites may exhibit varying degrees of sensitization .

Metabolism and Bioactivation

The metabolism of this compound involves several pathways:

  • Oxidation : Upon exposure to air or in the presence of liver microsomes, it can be oxidized to form cinnamic aldehyde and other metabolites.
  • Phase II Reactions : These metabolites are further conjugated with glucuronic acid or glycine for excretion .

Data Table: Biological Activities of this compound

Activity TypeMechanism/EffectReference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine expression
ProhaptenForms reactive metabolites
MetabolismOxidized to cinnamic aldehyde

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

(E)-3-(3-methoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C10H12O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-6,8,11H,7H2,1H3/b5-3+

InChI Key

RPRVKNAZCFODRM-HWKANZROSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/CO

Canonical SMILES

COC1=CC=CC(=C1)C=CCO

Origin of Product

United States

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